REACTION_CXSMILES
|
N[CH:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:5]=[N:4][C:3]1=2.C(O)(=[O:20])C.N([O-])=O.[Na+]>O>[O:20]=[C:2]1[NH:10][CH:9]=[N:8][C:7]2[N:6]([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:5]=[N:4][C:3]1=2 |f:2.3|
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Name
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3-(1.6-dihydro-6-amino-9H-purin-9-yl)propionic acid, ethyl ester
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Quantity
|
15.2 g
|
Type
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reactant
|
Smiles
|
NC1C=2N=CN(C2N=CN1)CCC(=O)OCC
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Name
|
|
Quantity
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350 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
was stirred to complete dissolution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
While stirring
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of one hour
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Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
A brown gas formed during the addition
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Type
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ADDITION
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Details
|
after the addition
|
Type
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STIRRING
|
Details
|
the solution was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure (approximately 45°-50° C.)
|
Type
|
WASH
|
Details
|
The residue was washed with cold (0° C.) absolute ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
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Details
|
The resulting white solid was dissolved in 175 ml ethanol/water (70/30)
|
Type
|
CUSTOM
|
Details
|
The resulting precipitate was obtained by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was placed into a flask with a magnetic stirring bar
|
Type
|
WASH
|
Details
|
was washed with water by vigorous stirring
|
Type
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FILTRATION
|
Details
|
The solution was filtered by Buchner vacuum filtration
|
Type
|
CUSTOM
|
Details
|
the resulting white solid was dried in vacuo at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=2N=CN(C2N=CN1)CCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.5 mmol | |
AMOUNT: MASS | 4.6 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |